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Compound of Interest

Compound Name: Famotidine disulfide

CAS No.: 129083-44-9

Cat. No.: B601809 Get Quote

Executive Summary
Famotidine Related Compound E (USP) is a critical pharmacopeial reference standard used to

monitor the oxidative degradation of the H2-receptor antagonist Famotidine.[1] Chemically

identified as 2,2'-[4,4'-disulfanediylbis(methylene)bis(thiazole-4,2-diyl)]diguanidine, it is the

disulfide dimer formed from the oxidation of the key synthetic intermediate, 2-guanidinothiazol-

4-methanethiol.[1]

This protocol details a robust, scalable synthesis designed for analytical reference standard

generation (>98% purity).[1] Unlike general degradation studies, this method utilizes a directed

oxidative coupling of the thiol intermediate using iodine, ensuring high yield and minimal side-

product formation compared to passive air oxidation.
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Property Detail

Common Name
Famotidine Related Compound E (USP) /

Impurity E (EP)

Chemical Name

2,2'-[4,4'-

disulfanediylbis(methylene)bis(thiazole-4,2-

diyl)]diguanidine

CAS Number 129083-44-9

Molecular Formula C₁₀H₁₄N₈S₄

Molecular Weight 374.53 g/mol

Appearance Off-white to pale beige powder

Solubility
Soluble in DMSO, dilute acids; sparingly soluble

in water; insoluble in ethanol

Retrosynthetic Analysis & Strategy
The synthesis targets the disulfide linkage, the defining feature of this impurity. The most

efficient pathway involves the generation of the monomeric thiol (Intermediate 2) from the

commercially available chloromethyl precursor (Starting Material 1), followed by controlled

oxidative dimerization.[1]

Reaction Scheme Logic
Nucleophilic Substitution: The chloromethyl group is displaced by thiourea to form an

isothiouronium salt. This prevents premature oxidation and allows for purification of the

masked thiol.

Hydrolysis: Base-catalyzed hydrolysis releases the free thiol (2-guanidinothiazol-4-

methanethiol).[1]

Oxidative Coupling: Iodine (

) is employed as a stoichiometric oxidant.[1] It provides a visual endpoint and avoids the
over-oxidation to sulfonic acids often seen with peroxide-based methods.[1]
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Figure 1: Synthetic Pathway for Famotidine Related Compound E
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Figure 1: Step-wise synthetic pathway from chloromethyl precursor to disulfide dimer.[1][2]

Materials & Equipment
Reagents

2-Guanidino-4-(chloromethyl)thiazole Hydrochloride: >98% purity (Key Starting Material).[1]

Thiourea: ACS Reagent grade.

Sodium Hydroxide (NaOH): 5N solution.[1]

Iodine (

): Resublimed crystals.[1]

Potassium Iodide (KI): For solubilizing iodine.[1]

Solvents: Deionized Water, Ethanol (Absolute), Methanol.[1]

Equipment
3-Neck Round Bottom Flask (250 mL) equipped with reflux condenser and addition funnel.[1]

Magnetic stirrer with heating plate.

pH Meter (calibrated).

Vacuum filtration setup (Buchner funnel).[1]
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Phase A: Formation of Isothiouronium Intermediate
Rationale: Direct hydrolysis of the chloride to thiol can lead to multiple side reactions. The

isothiouronium salt serves as a stable, protected thiol equivalent.

Charge: In a 250 mL round bottom flask, dissolve 2-guanidino-4-(chloromethyl)thiazole HCl

(10.0 g, 44.0 mmol) in Water (50 mL).

Addition: Add Thiourea (3.7 g, 48.4 mmol, 1.1 eq).

Reaction: Heat the mixture to reflux (

) for 2 hours.

Checkpoint: TLC (Mobile phase: MeOH/NH4OH 9:1) should show consumption of the

starting chloride.

Cooling: Cool the solution to room temperature (

). The isothiouronium salt may partially precipitate; proceed directly to hydrolysis.

Phase B: Hydrolysis and In-Situ Oxidation
Rationale: The free thiol is unstable and prone to air oxidation.[1] We perform hydrolysis and

immediate iodine oxidation in the same pot to maximize yield.

Hydrolysis: Under nitrogen atmosphere (optional but recommended), add 5N NaOH

dropwise to the reaction mixture until pH reaches 12.0–12.5.

Observation: The solution will turn clear or slightly turbid as the free thiol is generated. Stir

for 30 minutes at room temperature.

Oxidant Preparation: Prepare a solution of Iodine (5.6 g, 22 mmol) and Potassium Iodide (10

g) in Water (50 mL).[1]

Oxidation: Add the Iodine/KI solution dropwise to the stirred thiol mixture.

Endpoint: Continue addition until a faint yellow color of excess iodine persists for >1

minute. The product (Compound E) will precipitate as a heavy solid during addition.[1]
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Quenching: If the yellow color is too intense, add a few drops of 10% Sodium Thiosulfate

solution to decolorize.

pH Adjustment: Adjust the pH to 9.0–10.0 using dilute HCl. This ensures the guanidine

groups are in the correct protonation state for precipitation.

Phase C: Workup and Purification
Filtration: Filter the precipitated solid using a Buchner funnel.

Washing: Wash the cake sequentially with:

Water (

mL) to remove inorganic salts (NaCl, NaI).[1]

Cold Ethanol (

mL) to remove unreacted thiourea or organic impurities.[1]

Drying: Dry the solid in a vacuum oven at

for 12 hours.

Recrystallization (if required):

Dissolve the crude solid in minimum volume of 1M HCl (it dissolves as the hydrochloride

salt).[1]

Filter to remove insoluble particles.

Slowly neutralize with 1M NaOH to pH 10 to reprecipitate the pure free base.

Filter, wash with water, and dry.

Analytical Verification
The synthesized standard must be validated against the following criteria to ensure suitability

for QC use.
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Technique Acceptance Criteria

HPLC Purity > 98.0% (Area %) at 265 nm

1H NMR (DMSO-d6)

Signals at

6.5 (thiazole H) and

3.8 (methylene H).[1] Absence of thiol SH peak.

Mass Spectrometry
m/z = 375.1

0.5 Da

Elemental Analysis Matches theoretical for C₁₀H₁₄N₈S₄

HPLC Method Parameters (USP Compatible):

Column: C18 (L1),

mm, 5

m.

Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (90:10).[1]

Flow Rate: 1.0 mL/min.

Retention Time: Compound E elutes significantly later than Famotidine due to the

hydrophobic disulfide bridge.

Safety & Hazards
Thiourea: Suspected carcinogen. Handle in a fume hood with gloves.

Chloromethyl Thiazole: Skin and eye irritant. Avoid dust inhalation.

Iodine: Corrosive and volatile. Weigh in a fume hood.
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United States Pharmacopeia (USP).Famotidine Monograph: Organic Impurities. USP-NF.[1]

[3] (Defines Related Compound E as the disulfide impurity). [1]

European Pharmacopoeia (EP).Famotidine: Impurity E.[1][2][4][5] (Harmonized definition

with USP). [1]

PubChem Compound Summary.Famotidine Disulfide (CID 71314076).[1] National Center

for Biotechnology Information. [1]

Google Patents.Process for the preparation of Famotidine and its intermediates. (Describes

the general chemistry of the guanidinothiazole ring and thiol formation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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